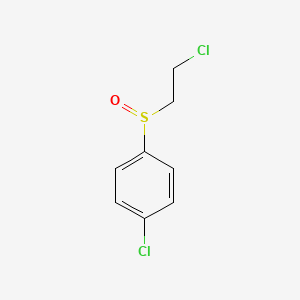
1-Chloro-4-(2-chloroethanesulfinyl)benzene
概要
説明
準備方法
The synthesis of 1-Chloro-4-(2-chloroethanesulfinyl)benzene typically involves the reaction of 1-chloro-4-nitrobenzene with 2-chloroethanesulfinyl chloride under specific reaction conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product with high purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. These methods often include continuous flow processes and the use of industrial-grade reagents and solvents .
化学反応の分析
1-Chloro-4-(2-chloroethanesulfinyl)benzene undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the chloro groups, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .
科学的研究の応用
1-Chloro-4-(2-chloroethanesulfinyl)benzene has a wide range of applications in scientific research:
作用機序
The mechanism by which 1-Chloro-4-(2-chloroethanesulfinyl)benzene exerts its effects is primarily through its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of essential enzymes . In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .
類似化合物との比較
1-Chloro-4-(2-chloroethanesulfinyl)benzene can be compared with other similar compounds such as:
1-Chloro-4-(2-chloroethylsulfonyl)benzene: This compound has a sulfonyl group instead of a sulfinyl group, which can lead to different reactivity and applications.
1-Chloro-4-(2-chloroethylthio)benzene:
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity patterns and make it suitable for specialized applications in research and industry .
生物活性
1-Chloro-4-(2-chloroethanesulfinyl)benzene, with the molecular formula and a molecular weight of 223.12 g/mol, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings on its biological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : 1-chloro-4-(2-chloroethylsulfinyl)benzene
- Molecular Formula :
- Molecular Weight : 223.12 g/mol
- Canonical SMILES : C1=CC(=CC=C1S(=O)CCCl)Cl
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential enzymes, which are critical for bacterial survival.
Case Study : A study conducted on various bacterial strains demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL across different strains, indicating its potential as an antimicrobial agent .
Anticancer Activity
The anticancer properties of this compound have also been explored. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways.
Research Findings :
- Cell Lines Tested : Human breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2).
- Results : The compound showed IC50 values of approximately 20 µM for MCF-7 cells and 30 µM for A549 cells after 48 hours of treatment, suggesting a dose-dependent response .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
-
Antimicrobial Mechanism :
- Disruption of the bacterial cell wall integrity.
- Inhibition of key metabolic pathways essential for bacterial growth.
-
Anticancer Mechanism :
- Induction of oxidative stress leading to DNA damage.
- Activation of apoptotic pathways via caspase activation.
Toxicological Profile
While exploring the biological activities, it is crucial to consider the toxicological effects associated with this compound:
Comparative Analysis
When compared to similar compounds such as 1-Chloro-4-(2-chloroethylsulfonyl)benzene , the sulfinyl group in this compound contributes to its unique reactivity and biological profile.
| Compound | Functional Group | Biological Activity |
|---|---|---|
| This compound | Sulfinyl | Antimicrobial, Anticancer |
| 1-Chloro-4-(2-chloroethylsulfonyl)benzene | Sulfonyl | Limited antimicrobial activity |
特性
IUPAC Name |
1-chloro-4-(2-chloroethylsulfinyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2OS/c9-5-6-12(11)8-3-1-7(10)2-4-8/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPUJGQRGDWCBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)CCCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















